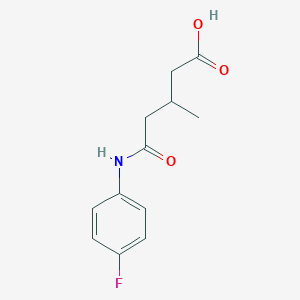
5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Fmoc-L-4-Fluoro-3-Methylphenylalanine, and it is a derivative of phenylalanine.
Mecanismo De Acción
The mechanism of action of 5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid is not well understood. However, it is believed to interact with proteins and enzymes, potentially altering their structure and function. The presence of the fluorine atom in the compound may also contribute to its mechanism of action, as fluorine is known to affect protein-ligand interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid are not well characterized. However, studies have shown that the compound can be incorporated into peptides and proteins without significantly affecting their biological activity. Additionally, the compound's hydrophobicity may contribute to its ability to cross cell membranes and interact with intracellular targets.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid in lab experiments is its unique properties, such as its hydrophobicity and the presence of a fluorine atom. These properties make it an attractive building block for the synthesis of bioactive peptides and proteins. However, a limitation of using this compound is its cost, as it is a relatively expensive reagent.
Direcciones Futuras
There are several future directions for the use of 5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid in scientific research. One potential application is in the development of new therapeutics for various diseases. The compound's ability to interact with proteins and enzymes may make it a useful tool for drug discovery. Additionally, the compound's unique properties may make it an attractive building block for the synthesis of new materials, such as polymers or nanoparticles. Finally, further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.
Conclusion:
In conclusion, 5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound's unique properties make it an attractive building block for the synthesis of bioactive peptides and proteins. Additionally, the compound's ability to interact with proteins and enzymes may make it a useful tool for drug discovery. Further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid involves the reaction of 4-fluoroaniline with 3-methyl-5-oxopentanoic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as N,N-diisopropylethylamine (DIPEA), in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). The reaction is typically carried out at room temperature for several hours, and the product is purified by column chromatography.
Aplicaciones Científicas De Investigación
5-(4-Fluoroanilino)-3-methyl-5-oxopentanoic acid has been used in various scientific research applications, including peptide synthesis, drug discovery, and protein engineering. It is commonly used as a building block in the synthesis of peptides, particularly in the solid-phase peptide synthesis (SPPS) method. The compound's unique properties, such as its hydrophobicity and the presence of a fluorine atom, make it an attractive building block for the synthesis of bioactive peptides.
Propiedades
Fórmula molecular |
C12H14FNO3 |
|---|---|
Peso molecular |
239.24 g/mol |
Nombre IUPAC |
5-(4-fluoroanilino)-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C12H14FNO3/c1-8(7-12(16)17)6-11(15)14-10-4-2-9(13)3-5-10/h2-5,8H,6-7H2,1H3,(H,14,15)(H,16,17) |
Clave InChI |
ZHXFWLHEVUOFRR-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)NC1=CC=C(C=C1)F)CC(=O)O |
SMILES canónico |
CC(CC(=O)NC1=CC=C(C=C1)F)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one](/img/structure/B276856.png)
![3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B276860.png)
![3-(2-Phenylethyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276861.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B276863.png)
![3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276864.png)
![methyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276866.png)



![5,7-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B276883.png)

![N,N-diethyl-N-{4-[2-(1-isoquinolinyl)vinyl]phenyl}amine](/img/structure/B276890.png)

![3-amino-10-(4-fluorobenzylidene)-6-(4-fluorophenyl)-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B276892.png)